3-(4-Cyanooxazol-5-yl)propanoic acid
Description
3-(4-Cyanooxazol-5-yl)propanoic acid is a heterocyclic carboxylic acid featuring a five-membered oxazole ring substituted with a cyano group at position 4 and a propanoic acid moiety at position 5. The cyano group (-CN) is a strong electron-withdrawing substituent, likely increasing the acidity of the propanoic acid group compared to non-cyano analogs. For instance, oxazole-containing compounds are frequently explored for antimicrobial, antifungal, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
3-(4-cyano-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H6N2O3/c8-3-5-6(12-4-9-5)1-2-7(10)11/h4H,1-2H2,(H,10,11) |
InChI Key |
SDDNSTKSBFZTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(O1)CCC(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanooxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the cyano group. One common method involves the cyclization of an appropriate precursor, such as a nitrile or an amide, under acidic or basic conditions. The reaction conditions often require the use of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Cyanooxazol-5-yl)propanoic acid may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures is optimized to maximize the efficiency of the synthesis while minimizing the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanooxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole amines .
Scientific Research Applications
3-(4-Cyanooxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Cyanooxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the oxazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. This makes the compound a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxazole-Based Propanoic Acid Derivatives
The closest structural analog is 2-amino-3-(3-oxo-4-propan-2-yl-1,2-oxazol-5-yl)propanoic acid (CAS: 865792-23-0), which shares the oxazole-propanoic acid backbone but differs in substituents. Key distinctions include:
- Substituents: The analog features a 3-oxo and 4-isopropyl group on the oxazole ring, whereas the target compound has a 4-cyano group.
- Acidity: The cyano group in the target compound may lower the pKa of the propanoic acid compared to the 3-oxo substituent, enhancing solubility in polar solvents.
- Synthetic Routes: highlights the use of malononitrile (a cyano source) in synthesizing heterocycles, suggesting the target compound could be synthesized via similar pathways involving cyano-containing reagents .
Chlorinated Phenylpropanoic Acid Derivatives (Antimicrobial Agents)
Chlorinated derivatives of 3-phenylpropanoic acid, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (), demonstrate significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. Key comparisons:
- Bioactivity : The phenyl derivatives showed selective activity against bacteria, while oxazole-based compounds (e.g., pyran derivatives in ) exhibited antifungal effects, suggesting heterocycles influence microbial target preferences .
Imidazole and Pyran-Based Propanoic Acids
- Imidazolone Derivative: 3-(5-oxo-4,5-dihydro-1H-imidazol-4-yl)propanoic acid () contains a fused imidazolone ring. The additional nitrogen in imidazole may enhance hydrogen-bonding capacity compared to oxazole, affecting pharmacokinetic properties.
- Pyran-Based Analogs: Compounds like 3-(2-oxo-2H-pyran-6-yl)propanoic acid () showed moderate antifungal activity. The six-membered pyran ring vs. five-membered oxazole may alter steric interactions with biological targets .
Herbicidal Propanoic Acid Derivatives
Propanoic acids such as haloxyfop and fluazifop () are herbicidal, featuring trifluoromethylpyridinyloxy substituents. The target compound’s cyanooxazole group lacks the bulky aromatic substituents critical for herbicidal activity, highlighting how functional group variation dictates application .
Data Tables
Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
